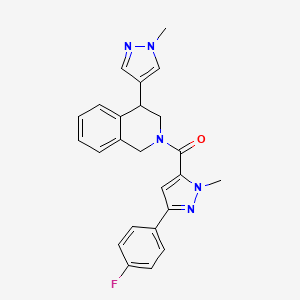
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H22FN5O and its molecular weight is 415.472. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is succinate dehydrogenase (SDH) . SDH, also known as complex II, is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
This compound acts as an inhibitor of succinate dehydrogenase . It binds to the active site of the enzyme, preventing the conversion of succinate to fumarate in the citric acid cycle. This disruption in the cycle inhibits the production of ATP, the primary energy currency of the cell, leading to cell death .
Biochemical Pathways
The inhibition of succinate dehydrogenase affects two major biochemical pathways: the citric acid cycle and the electron transport chain. The blockage of the citric acid cycle prevents the production of NADH and FADH2, which are essential for the electron transport chain. This leads to a decrease in ATP production, causing energy deprivation and cell death .
Pharmacokinetics
Like other sdh inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The result of the compound’s action is the inhibition of cellular respiration, leading to energy deprivation and cell death. This makes it effective against cells that rely heavily on aerobic respiration, such as cancer cells and certain pathogens .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and therefore its bioavailability. Temperature can influence the rate of metabolic reactions involving the compound. The presence of other substances, such as food or other drugs, can also affect the absorption and metabolism of the compound .
Eigenschaften
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5O/c1-28-13-18(12-26-28)21-15-30(14-17-5-3-4-6-20(17)21)24(31)23-11-22(27-29(23)2)16-7-9-19(25)10-8-16/h3-13,21H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHPLTABCOQCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=NN4C)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
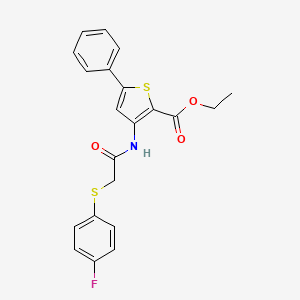
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2904612.png)
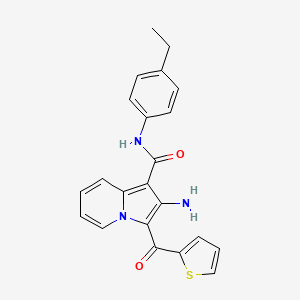
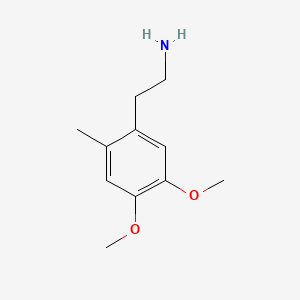
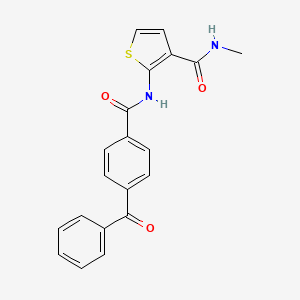

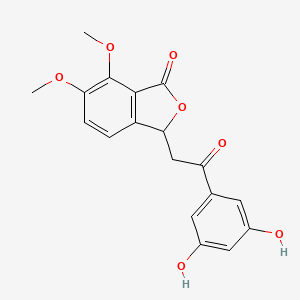
![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)
![1'-Allyl-5'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2904619.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B2904625.png)
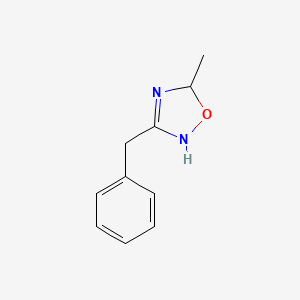

![2-(2-fluorophenoxy)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)propanamide](/img/structure/B2904629.png)
